molecular formula C12H9ClN2O2 B6386413 5-(3-Aminophenyl)-2-chloropyridine-3-carboxylic acid CAS No. 1261904-28-2

5-(3-Aminophenyl)-2-chloropyridine-3-carboxylic acid

Cat. No.: B6386413
CAS No.: 1261904-28-2
M. Wt: 248.66 g/mol
InChI Key: NJLJYZWVBVAPFH-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-2-chloropyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with an amino group, a chlorine atom, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)-2-chloropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting with 3-nitroaniline, the nitro group is introduced via nitration.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Pyridine Ring Formation: The amino-substituted benzene is then reacted with a chloropyridine derivative under conditions that promote the formation of the pyridine ring.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)-2-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 5-(3-Nitrophenyl)-2-chloropyridine-3-carboxylic acid.

    Reduction: 5-(3-Aminophenyl)-2-chloropyridine-3-methanol.

    Substitution: 5-(3-Aminophenyl)-2-(substituted)pyridine-3-carboxylic acid.

Scientific Research Applications

5-(3-Aminophenyl)-2-chloropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-2-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Aminophenyl)-2-(2-thienyl)pyridine: Similar structure but with a thienyl group instead of a carboxylic acid group.

    5-(3-Aminophenyl)-2-chloropyridine: Lacks the carboxylic acid group.

    5-(3-Nitrophenyl)-2-chloropyridine-3-carboxylic acid: Contains a nitro group instead of an amino group.

Uniqueness

5-(3-Aminophenyl)-2-chloropyridine-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the aromatic ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(3-aminophenyl)-2-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-11-10(12(16)17)5-8(6-15-11)7-2-1-3-9(14)4-7/h1-6H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLJYZWVBVAPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686944
Record name 5-(3-Aminophenyl)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-28-2
Record name 5-(3-Aminophenyl)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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